[1,3,2]Dithiazinane-1,1,3,3-tetraoxide
Description
[1,3,2]Dithiazinane-1,1,3,3-tetraoxide is a six-membered heterocyclic compound containing two sulfur atoms (at positions 1 and 3), one nitrogen atom (position 2), and four sulfonyl oxygen atoms. Its structure is characterized by a saturated ring system with sulfonyl groups contributing to high polarity and chemical stability. This compound is primarily utilized in organic synthesis and pharmaceutical research due to its unique electronic and steric properties .
Properties
Molecular Formula |
C3H7NO4S2 |
|---|---|
Molecular Weight |
185.2 g/mol |
IUPAC Name |
1,3,2-dithiazinane 1,1,3,3-tetraoxide |
InChI |
InChI=1S/C3H7NO4S2/c5-9(6)2-1-3-10(7,8)4-9/h4H,1-3H2 |
InChI Key |
XDXLEIQIFKLGDZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CS(=O)(=O)NS(=O)(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Applications |
|---|---|---|---|---|
| [1,3,2]Dithiazinane-1,1,3,3-tetraoxide | C₃H₄N₂O₄S₂ | 184.22 | Six-membered, sulfonyl groups | Synthetic intermediates, drugs |
| 2-Methyl-1,3-dithiolane 1,1,3,3-tetraoxide | C₄H₈O₄S₂ | 184.23 | Five-membered, methyl-substituted | Polymer precursors |
| 4,4,5,5,6,6-Hexafluoroperhydro derivative | C₃HF₆N₂O₄S₂ | 293.16 | Fluorinated backbone | Battery electrolytes |
| Benzo[d][1,3,2]dithiazole tetraoxide | C₇H₄N₂O₄S₂ | 244.25 | Benzo-fused, aromatic | Chromophores, analytical probes |
Research Findings
Synthetic Utility : [1,3,2]Dithiazinane tetraoxide serves as a precursor for 1,5-benzodiazepines via condensation with o-phenylenediamine, achieving yields of 72–94% .
Electrochemical Performance: Fluorinated derivatives exhibit ionic conductivities >1 mS/cm in Li-ion batteries, outperforming non-fluorinated analogs .
Drug Design : Imide-substituted analogs show reduced TPSA (from 110 Ų to 80 Ų) but require structural optimization to retain potency .
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